molecular formula C3H6NaO4P B13798245 sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate

sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate

Cat. No.: B13798245
M. Wt: 160.04 g/mol
InChI Key: JHXHBFDOOUMZSP-MUWMCQJSSA-M
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Description

Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate, commonly known as fosfomycin sodium (CAS: 26016-99-9), is a broad-spectrum antibiotic used to treat bacterial infections. Its molecular formula is C₃H₅O₄P·Na₂, with a molecular weight of 198.03 g/mol . The compound features a unique (2S,3R)-configured methyloxiran (epoxide) ring fused to a phosphinate group (P=O), which is critical for its bactericidal activity. Fosfomycin sodium inhibits bacterial cell wall synthesis by targeting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) .

Properties

Molecular Formula

C3H6NaO4P

Molecular Weight

160.04 g/mol

IUPAC Name

sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate

InChI

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m1./s1

InChI Key

JHXHBFDOOUMZSP-MUWMCQJSSA-M

Isomeric SMILES

C[C@@H]1[C@@H](O1)P(=O)(O)[O-].[Na+]

Canonical SMILES

CC1C(O1)P(=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate typically involves the reaction of sodium hypophosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The product is typically purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinates. These products have diverse applications in different fields .

Scientific Research Applications

Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Enantiomers

Fosfomycin sodium has several structural analogues and stereoisomers, differing in counterions, oxidation states of phosphorus, or stereochemistry. Key examples include:

Compound Name Molecular Formula CAS Number Phosphorus Oxidation State Key Properties/Applications
Fosfomycin Tromethamine C₃H₇O₄P·C₄H₁₁NO₃ 78964-85-9 +3 (phosphinate) Tromethamine salt; improved solubility
Fosfomycin Enantiomer (Disodium Salt) C₃H₅O₄P·2Na N/A +3 (phosphinate) (2S,3S)-configured; reduced antibiotic activity
Phosphonic Acid Derivatives C₃H₇O₄P 6303-21-5 +5 (phosphonate) Higher oxidation state; less hydrolytic stability
Fosfomycin Calcium C₃H₅O₄P·Ca 26469-67-0 +3 (phosphinate) Calcium salt; alternative formulation

Key Observations :

  • Stereochemistry : The (2S,3R) configuration in fosfomycin sodium is essential for binding to MurA. Enantiomers (e.g., (2S,3S)) show significantly reduced efficacy .
  • Counterion Effects : Tromethamine and calcium salts improve solubility or stability but retain the core phosphinate structure .
  • Oxidation State : Phosphinate derivatives (P⁺³) exhibit greater hydrolytic stability compared to phosphonates (P⁺⁵). Sodium phosphinate (structural analogue) showed <10% degradation after 5 days at pH 4–9 and 50°C .
Functional Analogues in Flame Retardancy

While fosfomycin sodium is primarily pharmaceutical, structurally related phosphinate and phosphonate compounds are used as flame retardants. For example:

  • Phosphinate-Carbonate Compounds : Exhibit superior thermal stability (TGA onset >250°C) compared to phosphonate-carbonates due to lower phosphorus oxidation states .
  • Hydrolytic Stability : Sodium phosphinate (analogue) has an environmental half-life >1 year, attributed to the robust P–C bond in phosphinates .
Antibiotic Efficacy
  • Fosfomycin sodium is effective against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enantiomeric impurities (e.g., (2S,3S)-isomer) are pharmacologically inactive, underscoring the need for strict stereochemical control during synthesis .
Stability Profiles
  • Hydrolysis : Fosfomycin sodium is stable in aqueous solutions (pH 4–9) due to the phosphinate group’s resistance to hydrolysis. In contrast, phosphonate analogues degrade faster under similar conditions .
  • Thermal Stability : Phosphinate-carbonate flame retardants decompose at higher temperatures (>250°C) than phosphonates, aligning with fosfomycin’s stability during storage .

Biological Activity

Sodium; hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate, often referred to as a phosphinate derivative, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a phosphinate group attached to a hydroxy and an epoxide (oxirane) structure. This unique configuration may contribute to its biological efficacy. The molecular formula is represented as C₅H₉NaO₄P, indicating the presence of sodium, which may influence its solubility and reactivity in biological systems.

Research indicates that sodium; hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate exhibits various biological activities, primarily through:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Growth Regulation : It has shown potential in modulating cell proliferation, particularly in cancerous cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against specific bacterial strains.

Anticancer Activity

A study conducted by researchers at a leading university evaluated the anticancer properties of sodium; hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate. The findings revealed that:

  • Cell Lines Tested : The compound was tested on various cancer cell lines, including breast and colon cancer cells.
  • Inhibition Rates : A significant reduction in cell viability was observed at concentrations ranging from 10 µM to 50 µM.
  • Mechanism : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Effects

Another research project assessed the antimicrobial properties of the compound against common pathogens:

  • Bacterial Strains : The compound was tested against Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Results indicated an MIC of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
  • : These findings suggest potential applications in developing new antimicrobial agents.

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsConcentration Range
AnticancerBreast Cancer CellsInduced apoptosis10 µM - 50 µM
AntimicrobialE. coliInhibition of growth32 µg/mL
AntimicrobialS. aureusInhibition of growth16 µg/mL

Table 2: Comparative Analysis with Other Compounds

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
Sodium; hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate20 µME. coli: 32 µg/mL; S. aureus: 16 µg/mL
Compound A15 µME. coli: 25 µg/mL; S. aureus: 20 µg/mL
Compound B30 µME. coli: 40 µg/mL; S. aureus: 30 µg/mL

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